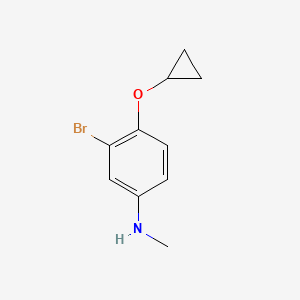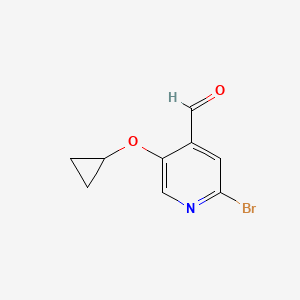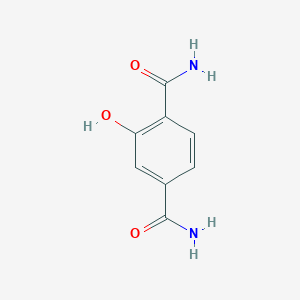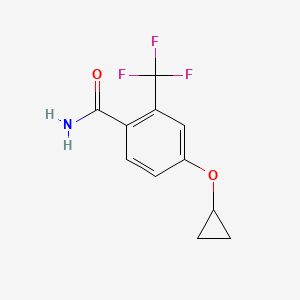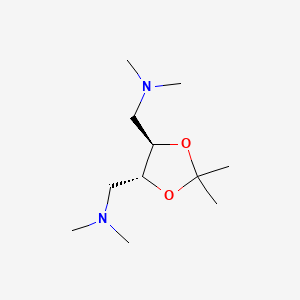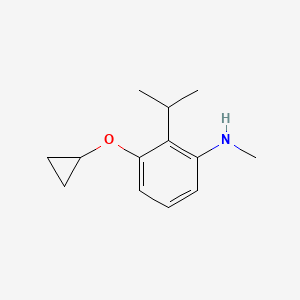
3-Cyclopropoxy-2-isopropyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropyl-N-methylaniline is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is a derivative of aniline, characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropyl-N-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of an appropriate aniline derivative with a cyclopropoxy group. The reaction conditions typically include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process might include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxy-2-isopropyl-N-methylaniline oxide, while reduction may produce the corresponding amine derivative .
Scientific Research Applications
3-Cyclopropoxy-2-isopropyl-N-methylaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Isopropyl-N-methylaniline: Similar structure with an isopropyl group attached to the nitrogen atom.
Uniqueness
3-Cyclopropoxy-2-isopropyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other aniline derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-11(14-3)5-4-6-12(13)15-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
XJDWGGVJPZBYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


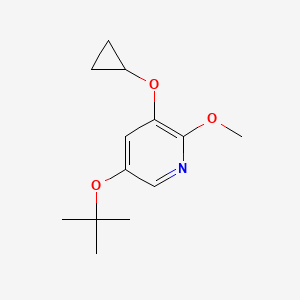
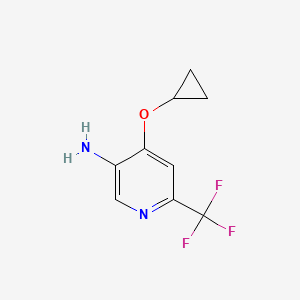
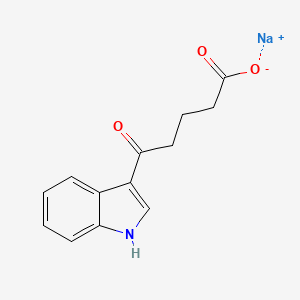
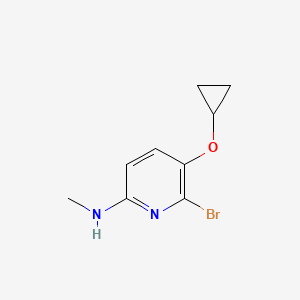
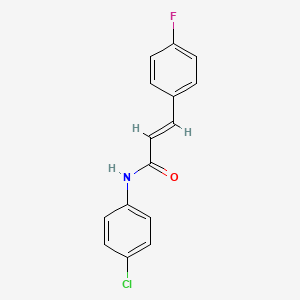
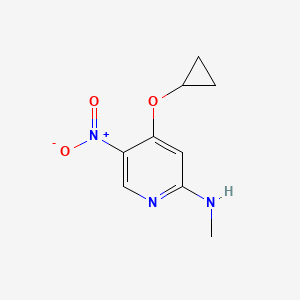
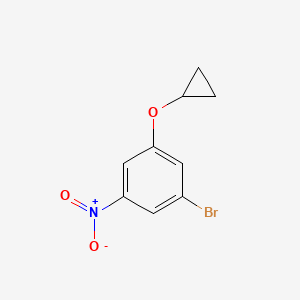
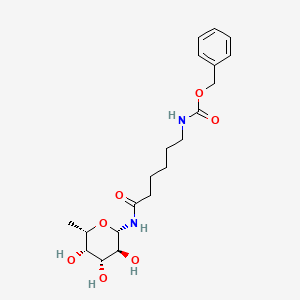
![2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide](/img/structure/B14815763.png)
